1-Isopropyl-6-phenyl-1H-indole-4-carboxylic acid
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Overview
Description
1-Isopropyl-6-phenyl-1H-indole-4-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole core substituted with an isopropyl group at position 1, a phenyl group at position 6, and a carboxylic acid group at position 4. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-isopropyl-6-phenyl-1H-indole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The specific substituents can be introduced through subsequent functional group transformations. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Isopropyl-6-phenyl-1H-indole-4-carboxylic acid undergoes various chemical reactions typical of indole derivatives. These include:
Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Oxidation and reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Substitution reactions: The carboxylic acid group can participate in esterification, amidation, and other substitution reactions.
Scientific Research Applications
1-Isopropyl-6-phenyl-1H-indole-4-carboxylic acid has several scientific research applications:
Medicinal chemistry: Indole derivatives are explored for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents.
Biological studies: The compound can be used to study the biological pathways and molecular targets involved in its activity.
Industrial applications: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-phenyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The carboxylic acid group may enhance binding affinity through hydrogen bonding and electrostatic interactions . The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Isopropyl-6-phenyl-1H-indole-4-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-phenyl-1-propan-2-ylindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12(2)19-9-8-15-16(18(20)21)10-14(11-17(15)19)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCXHSCLIPNQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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